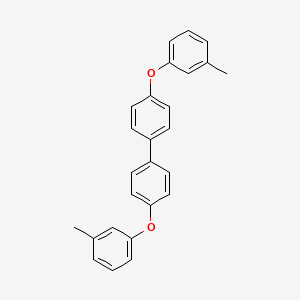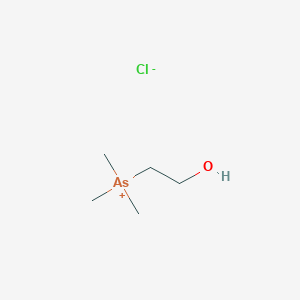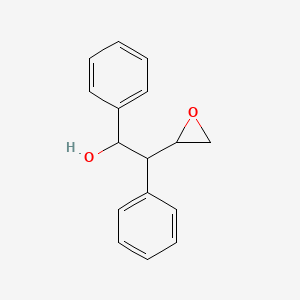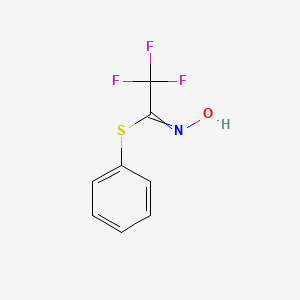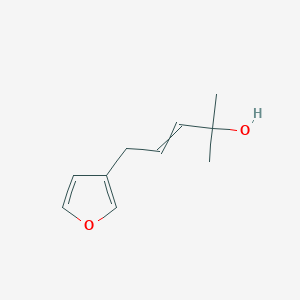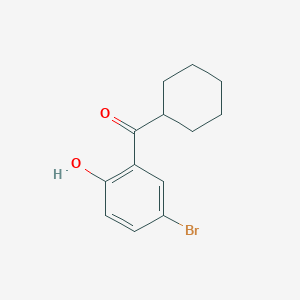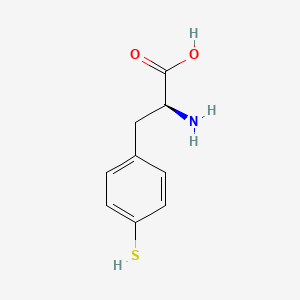
4-Sulfanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.
化学反応の分析
Types of Reactions
4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Coupling: Conjugated products with other molecules.
科学的研究の応用
4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
類似化合物との比較
Similar Compounds
L-Phenylalanine: The parent compound without the thiol group.
4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.
4-Nitro-L-phenylalanine: A nitro-substituted derivative.
Uniqueness
4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.
特性
CAS番号 |
84053-10-1 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |
InChIキー |
DKZIJCYVZNQMAU-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
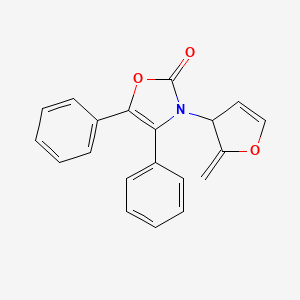
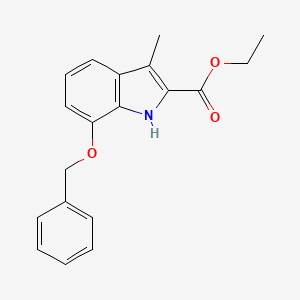
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)
![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
